Butyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate
CAS No.: 477487-96-0
Cat. No.: VC21508024
Molecular Formula: C27H29NO5S
Molecular Weight: 479.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477487-96-0 |
|---|---|
| Molecular Formula | C27H29NO5S |
| Molecular Weight | 479.6g/mol |
| IUPAC Name | butyl 2-methyl-5-[(2,4,6-trimethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C27H29NO5S/c1-6-7-12-32-27(29)24-19(5)33-25-21-11-9-8-10-20(21)23(15-22(24)25)28-34(30,31)26-17(3)13-16(2)14-18(26)4/h8-11,13-15,28H,6-7,12H2,1-5H3 |
| Standard InChI Key | ALDLVVSINMBQSI-UHFFFAOYSA-N |
| SMILES | CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=C(C=C(C=C4C)C)C)C |
| Canonical SMILES | CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=C(C=C(C=C4C)C)C)C |
Introduction
Butyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound characterized by its unique chemical structure, which includes a butyl group, a mesitylsulfonyl amino group, and a naphtho-furan carboxylate moiety. This compound is classified under the categories of sulfonamides and carboxylates, with a molecular formula and a molecular weight of approximately 477.57 g/mol.
Synthesis
The synthesis of Butyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate involves multi-step organic reactions. While specific reagents, solvents, and reaction conditions are crucial for optimizing yields and purity, detailed technical information is not fully available in the current literature.
Potential Applications
This compound's unique structure makes it an interesting subject for further research across various scientific disciplines, including medicinal chemistry and material science. Its potential applications could be explored in fields where sulfonamides and carboxylates are of interest, such as in the development of new pharmaceuticals or advanced materials.
Data Table: Comparison of Sulfonamide Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume